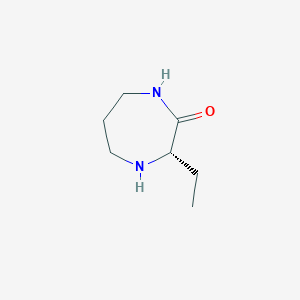

(3S)-3-ethyl-1,4-diazepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCXXMVKFMVWMF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Synthesis of 3s 3 Ethyl 1,4 Diazepan 2 One

Retrosynthetic Analysis of the 1,4-Diazepanone Ring System

A retrosynthetic analysis of the 1,4-diazepan-2-one (B1253349) core provides a logical framework for devising synthetic routes. The primary disconnections are typically made at the amide bond and one of the C-N bonds within the seven-membered ring. This approach simplifies the target molecule into more readily available or synthesizable precursors.

One common retrosynthetic strategy involves disconnecting the amide bond, leading to a linear amino acid precursor. Subsequent disconnection of a C-N bond then points towards a diamine and a carboxylic acid derivative as starting materials. For instance, the synthesis of 1,4-diazepan-2-ones can be envisioned from the cyclization of a linear precursor derived from an α,β-unsaturated aldehyde and an amino acid derivative. sci-hub.se

Another powerful approach is the tandem N-acyliminium ion cyclization–nucleophilic addition reaction. This strategy has been utilized in the solid-phase synthesis of fused 1,4-diazepanones, where the seven-membered ring is formed from a peptide-bound precursor. conicet.gov.ar The retrosynthetic disconnection here involves breaking the bonds formed during the cyclization and nucleophilic addition steps, leading back to a linear peptide chain with an aldehyde functionality.

Development and Optimization of Synthetic Routes to 1,4-Diazepan-2-ones

The synthesis of the 1,4-diazepan-2-one scaffold has been approached through various methods, with a significant focus on cyclization reactions to form the core seven-membered ring and subsequent or concurrent introduction of substituents.

Cyclization Reactions for Ring Formation

The formation of the 1,4-diazepan-2-one ring is a critical step in the synthesis. Several cyclization strategies have been developed:

Intramolecular Amidation: Copper-catalyzed intramolecular amidation has been successfully employed to construct the 1,4-diazepin-2-one core. sci-hub.sekyoto-u.ac.jp This method involves the cyclization of a vinyl iodide precursor bearing both an amide and a leaving group.

Reductive Amination: An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, which can be precursors to the corresponding diazepanones. acs.orgresearchgate.net This biocatalytic approach offers high enantioselectivity.

Ugi Multicomponent Reaction followed by Cyclization: A convergent multicomponent synthesis utilizing a Ugi reaction followed by an intramolecular nucleophilic substitution has been reported for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones. acs.org This approach allows for the rapid assembly of the diazepanone core from simple starting materials.

Ring-Closing Metathesis (RCM): RCM is another effective strategy for the formation of the diazepinone ring from diallylurea precursors using catalysts like the Zhan catalyst 1B. smolecule.com

Tandem N-acyliminium ion cyclization–nucleophilic addition: This method has been used for the solid-phase synthesis of fused 1,4-diazepanones. conicet.gov.arconicet.gov.ar The reaction involves the formation of a cyclic iminium ion from a polymer-supported precursor, which then undergoes nucleophilic attack to form the seven-membered ring.

Incorporation of the Ethyl Moiety at the 3-Position

Introducing the ethyl group at the 3-position of the 1,4-diazepan-2-one ring can be achieved through several methods. One common approach is the alkylation of a benzodiazepine (B76468) enolate. researchgate.net While this has been explored for 3-substituted 1,4-benzodiazepin-2-ones, the principle can be adapted for the synthesis of (3S)-3-ethyl-1,4-diazepan-2-one. The enolate of the corresponding unsubstituted diazepanone can be generated using a strong base and then reacted with an ethyl halide.

Strategies for Achieving (3S) Stereoselectivity

Achieving the desired (S) stereochemistry at the 3-position is a significant challenge in the synthesis of this compound. Two primary strategies are employed to control the stereochemical outcome: chiral auxiliary approaches and asymmetric catalysis.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to one of the nitrogen atoms or to a precursor molecule. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It can be reacted with a carboxylic acid derivative to form an amide. Deprotonation at the α-position followed by alkylation with an ethyl halide would proceed with high diastereoselectivity, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Asymmetric Catalysis in Diazepanone Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.

Organocatalysis: Organocatalysts, such as quinine-derived ureas, have been successfully used in the enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org A similar strategy could be adapted for the synthesis of this compound, potentially through a domino reaction sequence involving an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system.

Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation has been developed for the synthesis of enantioenriched tertiary piperazin-2-ones. caltech.edu While this method focuses on a six-membered ring system, the principles could be extended to the seven-membered diazepanone ring.

Biocatalysis: Imine reductases (IREDs) have been used for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with high enantiomeric excess (93 to >99%). acs.orgresearchgate.net These chiral diazepanes can then be converted to the corresponding this compound.

Table of Synthetic Methodologies for 1,4-Diazepan-2-one Derivatives

| Synthetic Method | Key Features | Reference(s) |

|---|---|---|

| Intramolecular Amidation | Copper-catalyzed cyclization of a vinyl iodide precursor. | sci-hub.sekyoto-u.ac.jp |

| Asymmetric Reductive Amination | Biocatalytic approach using imine reductases for high enantioselectivity. | acs.orgresearchgate.net |

| Ugi MCR/Cyclization | Convergent synthesis from simple starting materials. | acs.org |

| Ring-Closing Metathesis | Formation of the diazepinone ring from diallylurea precursors. | smolecule.com |

Table of Stereoselective Strategies

| Strategy | Method | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Auxiliary | Use of temporary stereogenic groups like pseudoephedrine. | Directs the stereochemical outcome of alkylation reactions. | wikipedia.org |

| Asymmetric Catalysis | Organocatalysis | Employs chiral small organic molecules like quinine-derived ureas. | chemistryviews.org |

| Transition Metal Catalysis | Utilizes chiral metal complexes, e.g., palladium catalysts. | caltech.edu |

Stereoselective Transformations of Precursors

The creation of the chiral center at the C3 position of the 1,4-diazepan-2-one ring is the key step in the synthesis of this compound. This is typically achieved through asymmetric transformations of precursor molecules. Key strategies include catalytic asymmetric alkylation and enzymatic reactions.

Catalytic Asymmetric Alkylation:

A prominent method for introducing substituents at the α-position to the carbonyl group in lactams is through the alkylation of the corresponding enolate. To achieve stereoselectivity, this reaction can be performed using chiral catalysts. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to 1,4-diazepan-5-ones, a closely related structural isomer. nih.gov This method involves the decarboxylative alkylation of an allyl ester precursor in the presence of a palladium catalyst and a chiral ligand.

Key to achieving high enantioselectivity is the choice of ligand and solvent. For instance, the use of the (S)-(CF3)3-t-BuPHOX ligand in a nonpolar solvent like methylcyclohexane (B89554) has proven effective in synthesizing enantioenriched gem-disubstituted diazepanones with enantiomeric excesses (ee) up to 95%. nih.gov While this has been demonstrated on the 5-one isomer, the principle is applicable to the synthesis of 3-substituted 2-ones. The general approach involves the preparation of a suitable precursor, such as an N-protected 1,4-diazepan-2-one, which is then C-acylated with an allyl cyanoformate to install the leaving group for the palladium-catalyzed reaction. nih.gov Subsequent alkylation with an ethylating agent would theoretically yield the desired product.

Research on the six-membered ring analogues, piperazin-2-ones, has shown that palladium-catalyzed decarboxylative allylic alkylation can produce α-allylated products in good yield and high enantiomeric excess. nih.govcaltech.edu However, when this methodology was extended to a 1,4-diazepan-2-one derivative, only moderate enantiomeric excess was achieved, indicating that the reaction's stereoselectivity is sensitive to the ring size of the lactam. nih.gov

Enzymatic and Organocatalytic Approaches:

Biocatalysis offers a powerful alternative for creating chiral centers with high selectivity. Imine reductases (IREDs) have been utilized for the intramolecular asymmetric reductive amination of aminoketone precursors to afford chiral 1,4-diazepanes. acs.org This enzymatic approach provides access to both (R)- and (S)-enantiomers with high enantioselectivity by selecting the appropriate enzyme. acs.org This method could be adapted to precursors of this compound.

Organocatalysis has also emerged as a potent tool. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. This process involves a domino sequence of a Knoevenagel reaction, asymmetric epoxidation, and ring-opening cyclization, achieving high enantioselectivities (up to 98% ee) for related benzofused structures. chemistryviews.org

Memory of Chirality:

A more advanced concept for stereoselective alkylation is the "memory of chirality." In this approach, a chiral molecule is deprotonated, destroying the original stereocenter to form a planar enolate. However, the chirality can be retained in the transient enolate due to the conformational properties of the ring system, leading to a highly enantioselective alkylation. This has been demonstrated with N-isopropyl 1,4-benzodiazepine-2-ones derived from (S)-amino acids, which, upon deprotonation and alkylation, yielded products with 86-99% ee. researchgate.net This principle could be applied to the synthesis of this compound by starting with a precursor derived from a chiral amino acid.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. These syntheses often involve modifying the diazepanone core, introducing substituents on the nitrogen atoms, or fusing additional rings to the structure.

Substitution at the C3 Position:

The alkylation of the enolate of a 1,4-diazepan-2-one is a fundamental method for introducing various substituents at the C3 position. researchgate.net This approach has been extensively used for 1,4-benzodiazepin-2-ones, where treatment with a strong base generates the enolate, which can then react with a range of electrophiles to install different alkyl or functionalized groups. researchgate.net

Table 1: Examples of Catalytic Asymmetric Reactions for Diazepanone Synthesis

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd-catalyzed Decarboxylative Allylic Alkylation | Pd / (S)-(CF3)3-t-BuPHOX | 1,4-Diazepan-5-one derivative | gem-Disubstituted 1,4-diazepan-5-one | Up to 95% | nih.gov |

| Pd-catalyzed Decarboxylative Allylic Alkylation | Pd / (S)-(CF3)3-t-BuPHOX | Piperazin-2-one derivative | α-Allylated piperazin-2-one | High | nih.govcaltech.edu |

| Intramolecular Asymmetric Reductive Amination | Imine Reductase (IRED) | Aminoketone | Chiral 1,4-diazepane | >99% | acs.org |

| Domino Reaction | epi-Quinine derived urea | Aldehyde, Phenylsulfonylacetonitrile, 2-(Aminomethyl)aniline | Tetrahydro-1,4-benzodiazepin-2-one | Up to 98% | chemistryviews.org |

Fused and Complex Derivatives:

More complex analogues can be synthesized through various cyclization strategies. For example, a one-pot method for creating indole/pyrrole-fused 1,4-diazepanone scaffolds has been developed. acs.org This reaction involves a sequential amide coupling and an intramolecular aza-Michael addition of 1H-indole/pyrrole-2-carboxylic acids with specific allylamines. acs.org

Another powerful method for constructing the diazepine (B8756704) ring is through cycloaddition reactions. A [4+3]-cycloaddition between 2-amino-β-nitrostyrenes and azaoxyallyl cations has been used to access functionalized 1,4-benzodiazepin-3-ones. mdpi.com An organocatalytic asymmetric version of this reaction has also been developed, yielding chiral benzodiazepines. mdpi.com

Solid-phase synthesis has also been employed to create fused 1,4-diazepanone peptidomimetics. This involves a tandem N-acyliminium ion cyclization-nucleophilic addition reaction on a polymer-supported peptide precursor. nih.gov This method allows for the generation of conformationally constrained bicyclic structures containing the diazepanone moiety.

Table 2: Synthetic Methods for Analogues and Derivatives

| Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enolate Alkylation | 1,4-Benzodiazepin-2-one, Base, Electrophile | 3-Substituted 1,4-benzodiazepin-2-one | Versatile C3-functionalization | researchgate.net |

| Amide Coupling / Aza-Michael Addition | 1H-Indole/pyrrole-2-carboxylic acid, Allylamine | Indole/pyrrole-fused 1,4-diazepanone | One-pot synthesis of fused systems | acs.org |

| [4+3]-Cycloaddition | 2-Amino-β-nitrostyrene, α-Bromohydroxamate | Functionalized 1,4-benzodiazepin-3-one | Access to functionalized core structure | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 3s 3 Ethyl 1,4 Diazepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For (3S)-3-ethyl-1,4-diazepan-2-one, a combination of 1D and 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals for each unique proton environment. The seven-membered diazepine (B8756704) ring is flexible and can exist in various conformations, which may lead to complex multiplets and potentially broadened signals for the ring protons.

The key predicted resonances are:

Ethyl Group: The ethyl substituent at the C3 position would produce a characteristic triplet for the methyl protons (H-9) and a quartet for the methylene (B1212753) protons (H-8), arising from coupling to each other.

Ring Protons: The protons on the diazepane ring (H-3, H-5, H-6, H-7) would appear as distinct multiplets. The proton at the chiral center (H-3) is expected to be a multiplet due to coupling with the adjacent ethyl group protons and the C5 methylene protons. The methylene protons at C5, C6, and C7 are diastereotopic, meaning each proton in a CH₂ group is chemically non-equivalent, and would therefore appear as separate multiplets.

Amine/Amide Protons: Two N-H protons are present. The amide proton (N1-H) signal is typically a broad singlet, and its chemical shift can be concentration-dependent. The amine proton (N4-H) would also likely appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N1-H | 7.0 - 8.5 | Broad Singlet |

| N4-H | 1.5 - 3.0 | Broad Singlet |

| C3-H | 3.2 - 3.6 | Multiplet |

| C5-H₂ | 3.0 - 3.5 | Multiplet |

| C6-H₂ | 1.8 - 2.2 | Multiplet |

| C7-H₂ | 2.8 - 3.2 | Multiplet |

| C8-H₂ (ethyl CH₂) | 1.5 - 1.9 | Quartet (q) |

| C9-H₃ (ethyl CH₃) | 0.8 - 1.1 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

A proton-decoupled ¹³C NMR spectrum for this compound would show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide direct information about the electronic environment of each carbon.

The expected signals include:

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value). For related cyclic amides (lactams), this signal is typically found in the range of 170-175 ppm. acs.org

Ring Carbons (C3, C5, C6, C7): The chemical shifts of these sp³ hybridized carbons are influenced by their proximity to the nitrogen atoms and the carbonyl group. C3, the chiral center bearing the ethyl group, and C5, adjacent to the amide nitrogen, are expected to be more downfield than C6 and C7.

Ethyl Group Carbons (C8, C9): These aliphatic carbons will be the most shielded and appear at the highest field (lowest ppm values).

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 170 - 175 |

| C3 (CH) | 55 - 65 |

| C5 (CH₂) | 40 - 50 |

| C6 (CH₂) | 25 - 35 |

| C7 (CH₂) | 45 - 55 |

| C8 (ethyl CH₂) | 20 - 30 |

| C9 (ethyl CH₃) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the cross-peak between the ethyl H-8 and H-9 signals, confirming the ethyl fragment. It would also show correlations between adjacent protons in the diazepine ring, such as between H-3 and H-5, H-5 and H-6, and H-6 and H-7, allowing for the mapping of the ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides a straightforward method to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~1.0 ppm would correlate with the carbon signal at ~10-15 ppm, assigning them to the ethyl methyl group (H-9 and C-9).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the ethyl protons (H-8, H-9) to the chiral carbon (C3).

A correlation from the H-3 proton to the carbonyl carbon (C2).

Correlations from the N1-H proton to C2 and C5.

Correlations from the N4-H proton to C3 and C7. These correlations would unambiguously confirm the placement of the carbonyl group at C2 and the ethyl group at C3.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides a distinct fingerprint of a molecule's functional groups. For this compound, the most prominent absorption bands are predicted based on the analysis of related diazepanones and benzodiazepines. researchgate.netopenpharmaceuticalsciencesjournal.com

Key expected absorptions are:

N-H Stretching: The N-H bonds of the secondary amine and amide groups would give rise to stretching vibrations, likely appearing as a broad band in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group and the methylene groups of the ring would be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the C=O stretch of the secondary lactam (amide) is expected around 1650-1680 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

N-H Bending: The N-H bending vibration, often coupled with C-N stretching, typically appears around 1550-1640 cm⁻¹.

Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3200 - 3400 | N-H stretching (amide & amine) | Medium-Strong, Broad |

| 2850 - 3000 | C-H stretching (aliphatic) | Medium-Strong |

| 1650 - 1680 | C=O stretching (lactam/amide I) | Strong, Sharp |

| 1550 - 1640 | N-H bending | Medium |

| 1440 - 1470 | C-H bending (CH₂/CH₃) | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O produce strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals. For a related compound, 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride, the C=O stretching vibration appears at 1671 cm⁻¹ in the Raman spectrum. mdpi.com

Key expected Raman signals include:

C-H Stretching: Symmetric and asymmetric C-H stretching vibrations of the alkyl portions would be prominent in the 2850-3000 cm⁻¹ region.

C=O Stretching: The amide carbonyl stretch would be present but is often weaker in Raman spectra compared to its intensity in IR.

Skeletal Vibrations: The C-C and C-N stretching vibrations that form the molecular backbone would produce a complex series of bands in the fingerprint region (800-1400 cm⁻¹), which are highly characteristic of the molecule's structure.

Predicted Raman Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 2850 - 3000 | C-H stretching (aliphatic) | Strong |

| 1650 - 1680 | C=O stretching (lactam/amide I) | Weak-Medium |

| 1440 - 1470 | C-H bending | Medium |

| 800 - 1200 | C-N, C-C stretching (skeletal) | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₁₄N₂O, the predicted monoisotopic mass is 142.11061 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule ([M+H]⁺) and other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. rsc.orgmdpi.com The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the compound's identity.

Predicted HRMS data for the protonated molecule and common adducts of 3-ethyl-1,4-diazepan-2-one (B3387310) are presented below. This data is based on the (3R)-enantiomer, which is mass-identical to the (S)-enantiomer. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 143.11789 |

| [M+Na]⁺ | 165.09983 |

| [M+K]⁺ | 181.07377 |

| [M+NH₄]⁺ | 160.14443 |

| [M-H]⁻ | 141.10333 |

The fragmentation pattern of a molecule in a mass spectrometer provides crucial information about its structure. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic spectrum of product ions. researchgate.net While specific experimental data for this compound is not widely available, a fragmentation pattern can be predicted based on its structure and known fragmentation pathways of similar compounds, such as other benzodiazepines or cyclic amides. nih.govmdpi.com

Key fragmentation pathways would likely involve the cleavage of the ethyl group and cleavages within the seven-membered diazepane ring. The loss of the ethyl group (C₂H₅•, 29 Da) from the molecular ion (m/z 142) would result in a significant fragment at m/z 113. Other common fragmentations could include the loss of carbon monoxide (CO, 28 Da) from the lactam moiety or successive cleavages of the diazepane ring structure. researchgate.netmiamioh.edu

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 142 | C₂H₅• (ethyl radical) | 113 | [M-C₂H₅]⁺ |

| 142 | CO (carbon monoxide) | 114 | [M-CO]⁺ |

| 113 | CO (carbon monoxide) | 85 | [M-C₂H₅-CO]⁺ |

| 142 | C₃H₇N (propylamine moiety) | 71 | Fragment containing the carbonyl group |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, this technique would unambiguously confirm the (S)-stereochemistry at the C3 chiral center.

While a specific crystal structure for this compound is not present in the searched literature, studies on related 1,4-diazepane derivatives show that the seven-membered ring typically adopts a chair or twisted-chair conformation to minimize steric strain. acs.orgnih.gov In the solid state, molecules would likely be linked by intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen, potentially forming dimers or extended chain structures. nih.govresearchgate.net Obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of its solid-state conformation and confirming the equatorial or axial position of the ethyl substituent.

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity and (S)-Configuration Confirmation

As a chiral compound, this compound is optically active, meaning it rotates the plane of polarized light. hebmu.edu.cn The measurement of its specific rotation using a polarimeter would yield a characteristic value (either positive, dextrorotatory, or negative, levorotatory) that can be used for quality control and to verify enantiomeric purity. The sign and magnitude of the rotation are unique to the enantiomer under specific conditions of solvent, temperature, and wavelength. nihs.go.jp

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique used to study chiral molecules. nih.gov It measures the differential absorption of left and right-circularly polarized light. hebmu.edu.cn The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration by comparing the experimental spectrum to theoretical calculations or to spectra of structurally similar compounds with known configurations. jopcr.com For this compound, the n → π* electronic transition of the amide chromophore would be expected to produce a characteristic Cotton effect in the CD spectrum, the sign of which would be indicative of the (S)-configuration at the adjacent stereocenter. While specific experimental data for this compound is not available in the cited literature, these techniques are standard for the characterization of enantiopure substances. gla.ac.ukresearchgate.net

Conformational Analysis and Dynamic Properties of 3s 3 Ethyl 1,4 Diazepan 2 One

In-depth Conformational Studies of the Seven-Membered Ring

The seven-membered ring of 1,4-diazepan-2-one (B1253349) is a flexible system that can adopt several low-energy conformations. nih.gov Extensive research on related 1,4-diazepine derivatives, often through X-ray crystallography and NMR spectroscopy, has revealed that the ring typically exists in pseudo-chair or boat-like conformations. In many instances, a chair-like conformation is the most stable arrangement, minimizing torsional and steric strain. nih.govnih.gov

For the parent 1,4-diazepan-2-one ring, a variety of conformations are theoretically possible. However, the presence of the planar amide group (-NH-C=O) significantly restricts the conformational freedom. Computational studies on analogous systems, such as 1,4-benzodiazepines, have been instrumental in mapping the potential energy surface of the seven-membered ring. These studies often identify several local energy minima corresponding to different twist-boat and chair-like forms.

The specific puckering of the ring can be described by Cremer-Pople parameters, which quantify the degree and type of deviation from a mean plane. In a related compound, ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate, the diazepane ring was found to adopt a chair conformation. nih.gov

Table 1: Representative Puckering Parameters for a Substituted 1,4-Diazepan-2-one Ring

| Parameter | Value | Description |

| q₂ (Å) | 0.45 | A measure of the degree of puckering along the 2-fold axis. |

| q₃ (Å) | 0.79 | A measure of the degree of puckering along the 3-fold axis. |

| φ₂ (°) | 36.8 | The phase angle of puckering, indicating the type of conformation. |

| φ₃ (°) | -157.5 | The phase angle of puckering, indicating the type of conformation. |

Data adapted from a study on a related 1,4-diazepan-2-one derivative. nih.gov

It is important to note that while these parameters provide a static picture of the ring's conformation in the crystalline state, in solution, the ring is likely to be in a dynamic equilibrium between several low-energy conformations.

Impact of the 3-Ethyl Group on Ring Puckering and Flexibility

The introduction of an ethyl group at the C3 position in the (S) configuration has a significant impact on the conformational preferences of the 1,4-diazepan-2-one ring. The steric bulk of the ethyl group will influence the puckering of the ring to minimize unfavorable steric interactions. In general, substituents on a flexible ring system will preferentially occupy positions that reduce steric strain, which are often equatorial or pseudo-equatorial.

In studies of related 3-substituted 1,4-benzodiazepines, it has been observed that the size of the substituent at the C3 position can influence the equilibrium between different ring conformations. researchgate.net An increase in the size of the alkyl group generally leads to a greater preference for conformations where the substituent is in a less sterically hindered position.

The ethyl group in (3S)-3-ethyl-1,4-diazepan-2-one can exist in different rotameric states, which further complicates the conformational landscape. The preference for a particular rotamer will be coupled to the conformation of the seven-membered ring. It is expected that the ethyl group will predominantly adopt a conformation that minimizes gauche interactions with the adjacent ring atoms.

Table 2: Inferred Steric Influence of Alkyl Substituents at the C3 Position

| Substituent | Relative Size | Expected Influence on Ring Flexibility |

| Methyl | Small | Minor restriction of flexibility |

| Ethyl | Moderate | Significant preference for pseudo-equatorial orientation |

| Isopropyl | Large | High degree of steric hindrance, strong conformational bias |

Stereochemical Stability and Potential for Epimerization

The stereochemical stability of the chiral center at C3 in this compound is a critical aspect of its chemistry. The C3 position is adjacent to the carbonyl group of the lactam, which introduces the possibility of enolization or enol-like tautomerism. Under certain conditions, particularly in the presence of acid or base, the proton at the C3 position can be abstracted, leading to the formation of a planar enolate or enamine-like intermediate. researchgate.net

The formation of this achiral intermediate would result in the loss of the stereochemical information at the C3 center. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the (3S) and (3R) epimers, a process known as racemization or epimerization. Studies on related 3-hydroxy- and 3-alkoxy-1,4-benzodiazepines have demonstrated that racemization can occur in acidic aqueous solutions. researchgate.net

The rate of epimerization would be dependent on several factors, including the pH of the medium, the temperature, and the solvent. The stability of the enolate intermediate will also play a crucial role. While the this compound is expected to be stereochemically stable under neutral conditions, the potential for epimerization under acidic or basic conditions should be considered.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent environment. Solvents can affect the conformational equilibrium by stabilizing or destabilizing different conformers through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the amide N-H and the carbonyl oxygen of the lactam. These interactions can stabilize more extended or "open" conformations of the seven-membered ring. Conversely, in non-polar aprotic solvents, intramolecular interactions may become more dominant, favoring more compact or "folded" conformations.

Furthermore, the solvent can influence the rate of dynamic processes such as ring inversion and epimerization. For instance, studies on the racemization of oxazepam, a related benzodiazepine (B76468), have shown that the half-life of racemization varies significantly depending on the solvent used. researchgate.net This highlights the critical role of the solvent in modulating the energy barrier for conformational changes and chemical reactions. Computational studies on related 1,4-benzodiazepin-2-one tautomers have also shown that the relative stability of different forms is dependent on the solvent model used, further emphasizing the importance of solvent effects. researchgate.net

Computational Chemistry and Molecular Modeling of 3s 3 Ethyl 1,4 Diazepan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular structure and properties at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (3S)-3-ethyl-1,4-diazepan-2-one, DFT calculations can elucidate key aspects of its molecular geometry, stability, and reactivity. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain an optimized molecular structure. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Illustrative Data Table: Calculated Electronic Properties of a Diazepanone Scaffold

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: These values are illustrative and based on general findings for diazepanone derivatives. Specific DFT calculations are required for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netnih.gov By calculating the isotropic shielding values and applying a linear scaling approach, theoretical chemical shifts can be obtained that often show good correlation with experimental data. researchgate.net For complex molecules, considering the Boltzmann-weighted average of chemical shifts across different low-energy conformers can enhance the accuracy of the prediction. sigmaaldrich.com While a specific study on this compound is not available, DFT-based NMR predictions have been successfully applied to other lactam-containing structures and diazepam itself. psu.eduuit.no

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Diazepanone Analog

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 171.8 |

| C-ethyl | 58.2 | 57.9 |

| CH₂ (ethyl) | 25.1 | 24.8 |

| CH₃ (ethyl) | 11.5 | 11.2 |

| N-CH₂ | 45.8 | 45.5 |

| CH₂-CH₂-N | 38.9 | 38.6 |

| N-CH₂-CH₂ | 50.3 | 50.1 |

Note: This table is a hypothetical representation to illustrate the utility of DFT in NMR prediction. Actual values would require specific calculations and experimental validation for this compound.

Vibrational Frequencies: DFT calculations are also highly effective in predicting the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. rsc.orgmdpi.com The calculated harmonic vibrational frequencies can be scaled to account for anharmonicity and systematic errors in the computational method, often resulting in excellent agreement with experimental spectra. rsc.org Such analyses have been performed for diazepam, aiding in the assignment of its complex vibrational modes. psu.edunih.gov For this compound, a similar approach would allow for the theoretical assignment of its characteristic vibrational bands, such as the C=O stretch of the lactam, N-H bends, and C-N stretching modes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

For diazepam and its derivatives, MD simulations have been used to study their dynamic properties and interactions with other molecules. nih.govd-nb.infobohrium.com These simulations can identify the most stable conformers, such as chair, boat, or twist-boat forms of the diazepine (B8756704) ring, and quantify the populations of these states. Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.

Illustrative Data Table: Conformational Analysis of a Diazepanone Ring from MD Simulations

| Conformation | Relative Population (%) | Key Dihedral Angles (degrees) |

| Chair | 65 | C2-N1-C7-C6: -60, N1-C2-C3-N4: 70 |

| Boat | 25 | C2-N1-C7-C6: 0, N1-C2-C3-N4: 110 |

| Twist-Boat | 10 | C2-N1-C7-C6: 30, N1-C2-C3-N4: 90 |

Note: This data is illustrative of the type of information that can be obtained from MD simulations. The actual conformational distribution for this compound would depend on the specific force field used and the simulation conditions.

Ligand-Based and Structure-Based Design Principles for Diazepanone Scaffolds

The diazepanone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a variety of biological targets. researchgate.net Both ligand-based and structure-based design strategies can be employed to optimize the properties of this compound and its derivatives.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. Techniques like pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) responsible for biological activity. This pharmacophore model can then be used to virtually screen large compound libraries for new molecules with similar features or to guide the modification of the this compound scaffold to enhance its activity.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a receptor. d-nb.info This allows for a rational approach to modifying the molecule to improve its interactions with key amino acid residues, thereby increasing its potency and selectivity. For instance, the ethyl group at the C3 position could be modified to better fit into a hydrophobic pocket of the target, or other positions on the diazepanone ring could be functionalized to form additional hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Studies on Diazepanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwhitesscience.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. whitesscience.com

For diazepanone and other lactam derivatives, various QSAR models have been developed. researchgate.netnih.gov These studies often employ a range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., eccentric connectivity index). nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

By using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be generated that links these descriptors to the biological activity. d-nb.infonih.gov For example, a hypothetical QSAR model for a series of diazepanone derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(Molecular_Weight)

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β are the regression coefficients.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated approach by considering the three-dimensional fields around the molecules. These methods can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, providing intuitive guidance for drug design. While no specific QSAR studies on this compound have been published, the methodologies applied to other diazepanone and lactam-containing compounds demonstrate the potential of QSAR in optimizing this scaffold for various therapeutic targets. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions of Diazepanone Scaffolds Pre Clinical Focus

Enzyme Inhibition Studies of Diazepanone Derivatives (e.g., protease inhibition by specific diazepanones)

Beyond receptor modulation, diazepanone scaffolds have been investigated as frameworks for designing enzyme inhibitors. Enzyme inhibition is a common mechanism of action for many drugs, targeting enzymes involved in disease pathology.

Research has demonstrated that derivatives of the diazepanone core can be effective enzyme inhibitors. For instance, a library of compounds built on a diazepanone scaffold, designed as analogs of liposidomycins, showed inhibitory activity against the bacterial transferase MraY. researchgate.net These compounds had IC50 values in the 100 µM range. researchgate.net In another study, a diazepinone nucleoside was identified as a potent inhibitor of human cytidine (B196190) deaminase, with a Ki value of approximately 146 nM. nih.gov Such studies highlight the versatility of the diazepanone structure in targeting diverse classes of enzymes, including transferases and deaminases.

| Derivative Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Diazepanone-based liposidomycin analogs | MraY (bacterial transferase) | IC50 values in the 100 µM range | researchgate.net |

| (4R)-1-ribosyl-4-methyl-3,4-dihydro-1H-1,3-diazepin-2(7H)-one | Human Cytidine Deaminase | Ki = 145.97 ± 4.87 nM | nih.gov |

| Scopolamine Derivatives | Acetylcholinesterase (AChE) and Trypsin (Protease) | Various IC50 values, e.g., 37.4 µM for AChE | tubitak.gov.tr |

In Vitro Assessment of Cellular Uptake and Subcellular Distribution (non-clinical context)

For a compound to interact with intracellular targets like enzymes or certain receptors, it must first cross the cell membrane. In vitro studies using cell cultures are essential for assessing cellular uptake and determining the subcellular distribution of a compound. The primary mechanism for the entry of many molecules and nanoparticles into cells is endocytosis. aau.dk This process can be broadly divided into phagocytosis and pinocytosis, with several specific pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. aau.dknih.gov

The efficiency of cellular uptake is concentration-dependent and energy-dependent, often reduced at lower temperatures which affect cell membrane fluidity. nih.gov The physicochemical properties of a compound, such as its lipophilicity, play a crucial role. For example, diazepam is a lipid-soluble compound, a property that contributes to its ability to penetrate the central nervous system. nih.gov

While specific experimental data on the cellular uptake and subcellular distribution of (3S)-3-ethyl-1,4-diazepan-2-one were not found in the reviewed literature, its potential uptake would be governed by these general principles. Studies would typically employ techniques like confocal laser scanning microscopy and flow cytometry with fluorescently labeled analogs to visualize and quantify internalization into cells. csic.esresearchgate.netmdpi.com

Molecular Recognition and Binding Mode Analysis via Docking and Molecular Dynamics

Molecular recognition is the process by which molecules selectively bind to each other through non-covalent interactions, forming the basis of most biological processes. nih.govmdpi.com Understanding these interactions at an atomic level is key to designing more potent and selective drugs. Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govnih.gov

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. nih.govfrontiersin.org It uses scoring functions to estimate the binding affinity, allowing for the screening of virtual compound libraries. nih.gov For example, docking studies of 1,4-diazepine derivatives with the NS5B RNA polymerase target protein have been used to analyze binding modes and compare them with co-crystallized ligands. researchgate.netresearchgate.net These analyses can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Following docking, MD simulations can be performed to investigate the stability of the predicted ligand-receptor complex over time. nih.govscielo.sa.cr MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the binding and the conformational changes that may occur. nih.govfrontiersin.org This combined approach was used to analyze [3H]diazepam derivatives, helping to understand their binding mechanisms at GABA-A receptors and define the structural requirements for improved activity. nih.gov Such computational studies provide a detailed, three-dimensional view of molecular recognition, guiding the rational design of new diazepanone derivatives. researchgate.net

Medicinal Chemistry Applications of the 1,4 Diazepanone Scaffold

(3S)-3-ethyl-1,4-diazepan-2-one as a Core Structure in Scaffold-Based Drug Discovery

The 1,4-diazepanone ring system is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net This seven-membered heterocyclic ring containing two nitrogen atoms and a ketone can be synthetically modified at multiple positions, allowing for the creation of diverse chemical libraries. The specific compound, this compound, offers a chiral scaffold with a defined stereocenter at the 3-position. This chirality is crucial for specific interactions with biological targets.

The 1,4-diazepane scaffold, a related structure, is found in numerous bioactive molecules and commercially available compounds. rsc.org The introduction of substituents on the carbon atoms of the ring, as seen with the ethyl group in this compound, allows for the exploration of lead-like chemical space. rsc.org The development of modular synthetic approaches enables the variation of ring size, substitution, and configuration of such heterocyclic scaffolds. rsc.org

Rational Design of Novel Ligands Incorporating the Diazepanone Moiety

Rational drug design for 1,4-diazepanone-based ligands often involves computational studies to predict their binding affinity and interaction with target proteins. researchgate.netresearcher.life Techniques like molecular docking are used to simulate how these compounds fit into the active site of a target protein. researchgate.net For instance, studies on other diazepanone derivatives have shown good docking scores with various receptors, indicating their potential as drug candidates. researchgate.net

The design process can also involve creating simplified analogs of complex natural products that contain the diazepanone ring. acs.org For example, the simplification of caprazamycins, a class of antibacterial agents, involved removing the diazepanone ring to investigate the conformation-activity relationship, which then guided the design of new derivatives. acs.org Similarly, starting with the this compound core, medicinal chemists can rationally add or modify functional groups to optimize interactions with a specific biological target. The use of pharmacophore modeling can help identify the key structural features necessary for biological activity, guiding the design of new molecules with improved properties. openpharmaceuticalsciencesjournal.com

Exploration of Structure-Activity Relationships (SAR) within the Diazepanone Class

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 1,4-diazepanone class, SAR studies have been conducted on various derivatives to identify key structural features for activity. For example, in a series of 1,4-benzodiazepines, substitutions at different positions of the benzodiazepine (B76468) core were found to significantly affect their anticonvulsant activity. researchgate.netsemanticscholar.org

Below is a hypothetical interactive data table illustrating potential SAR data for analogs of this compound.

Strategies for Lead Optimization and Analogue Synthesis

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org For a lead compound like this compound, several optimization strategies can be employed.

Analogue Synthesis: The synthesis of analogues is a key component of lead optimization. cloudfront.net For the 1,4-diazepanone scaffold, modular synthetic approaches allow for the creation of a wide range of derivatives. rsc.org For instance, solid-phase synthesis techniques have been developed for creating fused 1,4-diazepanones. conicet.gov.ar The alkylation of benzodiazepine enolates is another established method for preparing 3-substituted 1,4-benzodiazepin-2-ones, which could be adapted for the synthesis of analogues of this compound. researchgate.net

Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule with a different one while maintaining similar biological activity. niper.gov.in If the 1,4-diazepanone core of a lead compound presents issues with toxicity or metabolic instability, scaffold hopping could be used to identify a new, more suitable core structure. niper.gov.in

Computational Approaches: Artificial intelligence and machine learning are increasingly used to accelerate lead optimization. preprints.org These methods can predict the properties of virtual compounds, helping to prioritize the synthesis of the most promising analogues.

A hypothetical data table for lead optimization of a this compound-based lead compound is presented below.

Advanced Analytical Methodologies for Research on Diazepanones

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental tool in the analysis of diazepanone compounds. The choice of technique depends on the specific research question, the properties of the analyte, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and confirming the identity of non-volatile compounds like (3S)-3-ethyl-1,4-diazepan-2-one in research settings. The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In a typical research application for determining the purity of a this compound synthesis product, a reversed-phase HPLC method would be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. Separation is commonly achieved on a C18 column, where the nonpolar stationary phase retains the compound based on its hydrophobicity. A mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to elute the compound. rsc.org The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation from impurities. who.int Detection is frequently performed using an ultraviolet (UV) detector set at a wavelength where the diazepanone chromophore absorbs strongly, for instance, around 220-230 nm. rsc.orgwho.int The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 10mM Phosphate Buffer (pH 3.0) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Expected Retention Time | ~7-8 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. oup.com For diazepanones like this compound, which may have limited volatility or thermal stability, GC analysis often requires a chemical derivatization step. mdpi.comnih.gov Derivatization converts the polar N-H groups into less polar, more volatile, and more thermally stable derivatives. tcichemicals.commdpi.com

A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This process replaces the active hydrogen atoms on the diazepanone ring with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Detection is often performed with a Flame Ionization Detector (FID) or a mass spectrometer. GC is particularly useful in research for identifying and quantifying volatile impurities or degradation products that may not be amenable to HPLC analysis.

Table 2: Example GC Method for Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5 Fused Silica (B1680970) Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Since the subject compound is a specific stereoisomer, this compound, confirming its enantiomeric purity is critical. Chiral chromatography is the definitive method for this purpose. This technique separates enantiomers by using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers.

For diazepanones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are highly effective. rhhz.net The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times. A mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is used. rhhz.net By comparing the chromatogram of the synthesized (3S)-enantiomer with that of a racemic mixture, the enantiomeric excess (e.e.) can be accurately determined. In some cases, low temperatures may be required to prevent on-column interconversion of conformational enantiomers, a known phenomenon in the 1,4-benzodiazepine (B1214927) class. conicet.gov.ar

Table 3: Representative Chiral HPLC Conditions for this compound

| Parameter | Value/Condition |

| Column | Chiralpak® AD-H (Amylose derivative) (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Hexane : Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Elution Order | (3R)-enantiomer followed by (3S)-enantiomer (hypothetical) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, making them indispensable for modern chemical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace amounts of this compound in complex biological or environmental samples and for providing unambiguous structural confirmation. nih.govoup.com

After chromatographic separation via HPLC, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ of the analyte. spectralabsci.com In the first stage of the tandem mass spectrometer (MS1), this parent ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The specific transition from a parent ion to a characteristic product ion is monitored using Selected Reaction Monitoring (SRM), which provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. oup.com This specificity is crucial in research for confirming the presence of the target compound in complex mixtures.

Table 4: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Value/Condition |

| LC System | UPLC/HPLC with Reversed-Phase C18 Column |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Selected Reaction Monitoring (SRM) |

| Parent Ion (Q1) | m/z 143.1 (for [M+H]⁺) |

| Product Ion (Q3) | Hypothetical fragments (e.g., m/z 114.1, m/z 86.1) |

| Collision Energy | Optimized for specific parent-product transition |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov In research studies involving this compound, GC-MS is primarily used for identifying unknown volatile impurities or for profiling potential metabolites after derivatization. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. questjournals.org

For metabolite profiling, a biological sample (e.g., from an in vitro metabolism study) would first undergo extraction and derivatization to make the metabolites volatile. The resulting GC-MS chromatogram would show peaks for the parent compound and its various metabolites. The mass spectrum of each peak provides a molecular fingerprint, showing the molecular weight and fragmentation pattern. By comparing these spectra to libraries or by interpreting the fragmentation, the structures of the metabolites (e.g., hydroxylated or N-dealkylated species) can be elucidated. This is invaluable for understanding the metabolic fate of the compound in a research context.

Table 5: Example GC-MS Parameters for Metabolite Profiling Studies

| Parameter | Value/Condition |

| Sample Preparation | Liquid-Liquid or Solid-Phase Extraction, followed by Silylation |

| GC Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-550 |

| Data Analysis | Comparison of mass spectra with spectral libraries (e.g., NIST) and analysis of fragmentation patterns |

Electrochemical Detection Methods for Diazepanones

The electrochemical analysis of diazepanone compounds, particularly saturated derivatives such as this compound, represents a developing area of analytical chemistry. Unlike their aromatic counterparts, the 1,4-benzodiazepines, whose electrochemical detection is well-documented and typically targets the reducible azomethine group or the aromatic system, saturated diazepanones lack these specific moieties. researchgate.netacs.orgmdpi.com Consequently, electrochemical methods for this compound must focus on the electroactivity of the core lactam (a cyclic amide) structure itself.

While specific analytical protocols for the quantitative electrochemical detection of this compound are not extensively reported in peer-reviewed literature, the inherent electroactivity of the amide and lactam functional groups suggests the feasibility of such methods. Research in synthetic organic electrochemistry has demonstrated that both the oxidation and reduction of lactams and amides are possible, providing a theoretical foundation for the development of future analytical applications. researchgate.netmdpi.comacs.org

Potential electrochemical approaches can be broadly categorized into oxidative and reductive methods.

Oxidative Methods: The electrochemical oxidation of lactams can occur at the α-carbon to the nitrogen atom. mdpi.com For this compound, this would involve the carbon atom adjacent to the secondary amine. Studies on the electrochemical oxidation of N-alkyl lactams have shown that the position of oxidation can be influenced by the ring size and the structure of any N-alkyl substituents. mdpi.com This process typically involves the transfer of electrons at a solid electrode surface, such as glassy carbon or platinum, at a positive potential. The resulting current can be correlated to the concentration of the analyte. Voltammetric techniques like cyclic voltammetry (CV) can be employed to study the oxidation potential, while differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be more suitable for quantitative analysis due to their higher sensitivity and better resolution.

Reductive Methods: The amide group within the diazepanone ring can also be electrochemically reduced. The reduction of amides has been achieved electrochemically, often mediated by other reagents in synthetic contexts, to form amines. researchgate.netsci-hub.seresearchgate.net This process involves the addition of electrons to the carbonyl group of the lactam. For analytical purposes, direct electrochemical reduction at a negative potential could be explored. Electrodes with a high hydrogen overpotential, such as mercury or boron-doped diamond, are often employed for the reduction of organic compounds. researchgate.net Similar to oxidative methods, sensitive voltammetric techniques would be applicable for quantification.

Development of Analytical Methods: To establish a robust electrochemical detection method for this compound, further research would be necessary to determine the optimal experimental conditions. Key parameters to investigate would include the choice of working electrode material, the composition and pH of the supporting electrolyte, and the specific parameters of the voltammetric technique (e.g., scan rate, pulse amplitude, and frequency).

Given the absence of specific published data, the following table is an exemplary representation of the type of research findings that would be generated during the development of a voltammetric method for a diazepanone compound. The values are hypothetical and based on typical parameters reported for the analysis of related heterocyclic compounds. mdpi.comresearchgate.net

Exemplary Data for Hypothetical Voltammetric Analysis of a Diazepanone

| Parameter | Oxidative Method (DPV) | Reductive Method (SWV) |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Boron-Doped Diamond (BDD) |

| Reference Electrode | Ag/AgCl (3M KCl) | Ag/AgCl (3M KCl) |

| Counter Electrode | Platinum Wire | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer | 0.1 M Tetrabutylammonium Perchlorate in Acetonitrile |

| Optimal pH | 7.4 | Not Applicable |

| Potential Range | +0.8 V to +1.6 V | -1.8 V to -2.5 V |

| Limit of Detection (LOD) | ~ 0.1 µM | ~ 0.5 µM |

| Linear Range | 0.5 µM - 100 µM | 2 µM - 200 µM |

| Relative Standard Deviation (RSD) | < 5% | < 6% |

Emerging Research Directions and Future Perspectives for Diazepanones

Development of Green Chemistry Approaches for Diazepanone Synthesis

The synthesis of diazepanone derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A notable advancement is the development of one-pot synthesis methods that utilize reusable catalysts and solvent-free conditions.

One such approach involves the synthesis of 2,7-diaryl- researchgate.netnih.gov-diazepan-5-ones using a NaHSO₄.Al₂O₃ heterogeneous catalyst under microwave irradiation. tandfonline.com This method is not only efficient but also environmentally friendly as the catalyst can be recovered and reused multiple times without significant loss of activity. tandfonline.com Another green approach reported for the synthesis of related heterocyclic compounds, such as 3,4-dihydropyrimidin-2-ones, employs a surfactant-type Brønsted acid catalyst in aqueous media, highlighting a trend towards using water as a benign solvent. researchgate.net These methodologies represent a significant step towards more sustainable pharmaceutical manufacturing.

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| One-pot synthesis of 2,7-diaryl- researchgate.netnih.gov-diazepan-5-ones | NaHSO₄.Al₂O₃ heterogeneous catalyst, microwave irradiation, solvent-free | High yield, reduced reaction time, catalyst reusability, economical, environmentally friendly | tandfonline.com |

| Synthesis of 3,4-dihydropyrimidin-2-ones | Dodecyl sulfonic acid as a surfactant-type Brønsted acid catalyst, aqueous media | Mild reaction conditions, use of water as a green solvent, high yield | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Diazepanone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification of novel drug candidates and optimizing their properties. researchgate.netmdpi.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic profiles of molecules, thereby reducing the time and cost of research. frontiersin.org

In the context of diazepanone research, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen large virtual libraries of diazepanone derivatives to identify compounds with a high probability of binding to a specific biological target. researchgate.net

De Novo Design: Generative models can design entirely new diazepanone-based molecules with desired pharmacological properties. researchgate.net

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of diazepanone candidates, helping to prioritize the most promising compounds for synthesis and experimental testing. frontiersin.org

While specific studies applying AI to (3S)-3-ethyl-1,4-diazepan-2-one are still emerging, the broader application of these technologies in pharmacology suggests a significant potential to accelerate the discovery of new diazepanone-based therapeutics. nih.gov

Exploration of Novel Biological Activities Beyond Traditional Receptor Targets

The diazepanone scaffold has proven to be a versatile platform for discovering compounds with a wide range of biological activities, extending far beyond their traditional roles as central nervous system agents. Researchers are actively exploring new therapeutic applications for these compounds.

Diazepanone derivatives have shown potential as:

Anticancer Agents: Certain homopiperazine (B121016) derivatives, which share the 1,4-diazepane ring system, have demonstrated antiproliferative activity against cancer cell lines. scirp.org Novel cyclopropane-fused diazepanones have also been identified as promising anticancer scaffolds. nih.gov

Antimicrobial Agents: The liposidomycins and caprazamycins, which contain a functionalized 1,4-diazepan-2-one (B1253349) system, are a class of nucleoside antibiotics that inhibit the bacterial enzyme MraY, an essential component of cell wall synthesis. researchgate.netresearchgate.net This represents a novel and underexplored antibacterial target. researchgate.net

Enzyme Inhibitors: Diazepine-based hydroxamic acids have been developed as potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and other diseases. nih.gov

This expansion into new therapeutic areas underscores the chemical diversity and pharmacological potential of the diazepanone core structure.

| Diazepanone Class/Derivative | Biological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| Homopiperazine derivatives | Antiproliferative activity | Anticancer | scirp.org |

| Liposidomycins and Caprazamycins | MraY enzyme inhibition | Antibacterial | researchgate.netresearchgate.net |

| Diazepine-based hydroxamic acids | Matrix Metalloproteinase (MMP) inhibition | Anticancer | nih.gov |

| Cyclopropane-fused diazepanones | Antiproliferative activity | Anticancer | nih.gov |

Design of Multifunctional Diazepanone Hybrids

A promising strategy in modern drug design is the creation of multifunctional or hybrid molecules that can interact with multiple biological targets simultaneously. This approach, known as molecular hybridization, is particularly relevant for complex multifactorial diseases like neurodegenerative disorders. nih.gov

The design of multifunctional diazepanone hybrids involves combining the diazepanone scaffold with other pharmacophores to create a single molecule with a broader spectrum of activity. For example, the N-benzylpiperidine pharmacophore from the Alzheimer's drug donepezil (B133215) has been hybridized with other structural motifs to create multi-target directed ligands. nih.gov

The this compound scaffold could serve as a valuable building block in this approach. By chemically linking it to other bioactive fragments, it may be possible to develop novel hybrid compounds with enhanced efficacy for a variety of diseases. This strategy allows for the modulation of multiple pathological pathways with a single therapeutic agent, potentially leading to improved treatment outcomes.

| Hybrid Design Strategy | Parent Scaffolds/Pharmacophores | Intended Multifunctional Action | Reference |

|---|---|---|---|

| Donepezil-based hybrids | N-benzylpiperidine (from Donepezil), N-acyl-arylhydrazone | Acetylcholinesterase inhibition, anti-inflammatory | nih.gov |

| Indanone hybrids | Indanone derivative, benzylideneindanone | Acetylcholinesterase inhibition, antioxidant, anti-Aβ aggregation | nih.gov |

| Potential Diazepanone Hybrids | This compound, other pharmacophores (e.g., antioxidant, anti-inflammatory moieties) | Combination of diazepanone's primary activity with complementary actions | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.